molecular formula C16H16BrNO5S B513368 2-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 940986-71-0

2-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B513368
CAS No.: 940986-71-0
M. Wt: 414.3g/mol
InChI Key: RZBXMJXXPGMELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid is a sulfonamide-containing benzoic acid derivative characterized by a 4-bromo-3-propoxyphenyl sulfonyl group attached to the amino position of the benzoic acid backbone. The bromine substituent and propoxy chain may influence lipophilicity, bioavailability, and binding interactions compared to simpler analogs.

Properties

IUPAC Name

2-[(4-bromo-3-propoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO5S/c1-2-9-23-15-10-11(7-8-13(15)17)24(21,22)18-14-6-4-3-5-12(14)16(19)20/h3-8,10,18H,2,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBXMJXXPGMELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps:

    Bromination: The starting material, 4-bromo-3-propoxyphenyl, is prepared by brominating 3-propoxyphenyl using bromine in the presence of a catalyst.

    Sulfonylation: The brominated intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group.

    Amidation: The sulfonylated intermediate undergoes an amidation reaction with 2-aminobenzoic acid to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic rings can participate in substitution reactions with electrophiles.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid and sulfuric acid can be used for nitration.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate the substitution of the bromine atom.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nitration: Introduction of nitro groups to the aromatic rings.

    Substitution: Replacement of the bromine atom with other functional groups.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structure allows it to inhibit bacterial growth, particularly against Gram-positive strains. For instance, studies have shown that related compounds demonstrate minimum inhibitory concentration (MIC) values that suggest effective antimicrobial action against pathogens like Staphylococcus aureus and Escherichia coli .

Antifungal Properties

The compound may also possess antifungal activity. In vitro studies have demonstrated that sulfonamide derivatives can inhibit the growth of fungi such as Candida albicans, which is crucial for developing treatments for fungal infections .

Anti-Cancer Potential

Sulfonamide derivatives are under investigation for their anti-cancer properties. The ability of these compounds to inhibit specific enzymes involved in tumor growth has been documented. For example, certain analogs have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer .

Inhibition of Enzymatic Activity

The compound may act as an inhibitor for specific enzymes relevant in metabolic pathways. For instance, studies have identified that similar compounds can inhibit enzymes like dihydrofolate reductase, which is vital in the synthesis of nucleic acids and has implications in cancer therapy .

Case Studies and Research Findings

Study Findings Application
Viola et al. (2019)Identified multiple phthalate derivatives as potent inhibitors of bacterial enzymesAntimicrobial therapy development
Bagatin et al. (2019)Found novel inhibitors of homoserine dehydrogenase among naphthalene derivativesPotential antifungal agents
MDPI Review (2023)Discussed various para-aminobenzoic acid analogs with significant biological activityBroad therapeutic applications

Mechanism of Action

The mechanism of action of 2-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, while the aromatic rings can participate in π-π interactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight XLogP3 H-Bond Donors H-Bond Acceptors Rotatable Bonds
Target: 2-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid N/A* C₁₆H₁₇BrNO₅S ~418.28 (calc.) ~3.2† 2 6 6
4-Bromo-3-[(dimethylamino)sulfonyl]benzoic acid 473477-03-1 C₉H₁₀BrNO₄S 308.15 1.3 1 5 3
4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid 927637-83-0 C₁₄H₁₃BrNO₅S 386.22 2.6 2 6 5

†Estimated based on increased lipophilicity from the propoxy chain vs. methoxy.

Key Structural Differences :

  • The propoxy group in the target compound introduces greater conformational flexibility and lipophilicity compared to methoxy or dimethylamino substituents.
  • Bromine position : The 4-bromo substitution in the target vs. 5-bromo in CAS 927637-83-0 may alter steric and electronic interactions in biological systems.

Physicochemical Properties

  • Lipophilicity: The target’s longer propoxy chain likely elevates XLogP3 (~3.2) compared to the methoxy analog (XLogP3 = 2.6) and dimethylamino derivative (XLogP3 = 1.3) .
  • Hydrogen Bonding: The target and CAS 927637-83-0 share 2 H-bond donors and 6 acceptors, favoring solubility in polar solvents, though the propoxy group may reduce aqueous solubility relative to smaller substituents.

Biological Activity

2-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes current research findings, case studies, and relevant data to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound features a benzoic acid core with a sulfonamide group, which is known to influence its biological properties. The presence of the bromine and propoxy groups on the phenyl ring modifies its interaction with biological targets, enhancing its activity against specific pathways.

Biological Activity Overview

Research indicates that derivatives of benzoic acid, including this compound, exhibit various biological activities such as:

  • Antiproliferative Effects : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, analogs targeting colon cancer cell lines demonstrated significant cytotoxicity, with IC50 values indicating potent activity .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Research has identified that certain benzoic acid derivatives can enhance the activity of proteasomal and autophagy-lysosomal pathways, which are crucial for cellular homeostasis and cancer cell survival .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeSignificant cytotoxicity in cancer cells ,
Enzyme InhibitionActivation of proteasome and autophagy
AntimicrobialPotential inhibition of bacterial growth

Case Study 1: Antiproliferative Activity

In a study evaluating various TASIN analogs (which include similar structural motifs), it was found that modifications at the para position of the phenyl ring significantly impacted antiproliferative activity. Compounds with electron-withdrawing groups showed enhanced potency against colon cancer cell lines, suggesting that similar modifications in this compound could yield favorable results .

Case Study 2: Enzyme Interaction

In silico studies have indicated that benzoic acid derivatives can bind effectively to cathepsins B and L, which are involved in protein degradation processes. The binding affinities observed suggest that these compounds could be developed into therapeutic agents targeting proteostasis pathways in aging and cancer .

The proposed mechanism for the biological activity of this compound involves:

  • Competitive Inhibition : Similar to other sulfonamide compounds, it may compete with p-aminobenzoic acid for enzyme binding sites, disrupting bacterial folate synthesis .
  • Modulation of Cellular Pathways : By enhancing proteasome and autophagy activities, it could promote the degradation of misfolded proteins and reduce cellular stress associated with cancer progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.